3-(Methylthio)propionic acid 3-(Methylthio)propionic acid 3-(methylthio)propionic acid is a thia fatty acid acid consisting of propionic acid with a methylthio substituent at the 3-position; an intermediate in mammalian methionine metabolism in vitro. The simplest known phytotoxin, it is a blight-inducing toxin produced by the cassava pathogen Xanthomonas campestris manihotis. It has a role as a phytotoxin. It derives from a propionic acid. It is a conjugate acid of a 3-(methylthio)propionate.
3-Methyl-thiopropionic acid, also known as 3-(methylsulfanyl)propanoate or 3-methylthiopropanoate, belongs to the class of organic compounds known as straight chain fatty acids. These are fatty acids with a straight aliphatic chain. 3-Methyl-thiopropionic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 3-Methyl-thiopropionic acid has been detected in multiple biofluids, such as feces and urine. Within the cell, 3-methyl-thiopropionic acid is primarily located in the cytoplasm and adiposome. 3-Methyl-thiopropionic acid participates in a number of enzymatic reactions. In particular, 3-methyl-thiopropionic acid can be biosynthesized from propionic acid. 3-Methyl-thiopropionic acid can also be converted into ethyl 3-methylthiopropionate and 3-(methylthio)propanoyl-CoA.
Brand Name: Vulcanchem
CAS No.: 646-01-5
VCID: VC0007351
InChI: InChI=1S/C4H8O2S/c1-7-3-2-4(5)6/h2-3H2,1H3,(H,5,6)
SMILES: CSCCC(=O)O
Molecular Formula: C₄H₈O₂S
Molecular Weight: 120.17 g/mol

3-(Methylthio)propionic acid

CAS No.: 646-01-5

Inhibitors

VCID: VC0007351

Molecular Formula: C₄H₈O₂S

Molecular Weight: 120.17 g/mol

3-(Methylthio)propionic acid - 646-01-5

CAS No. 646-01-5
Product Name 3-(Methylthio)propionic acid
Molecular Formula C₄H₈O₂S
Molecular Weight 120.17 g/mol
IUPAC Name 3-methylsulfanylpropanoic acid
Standard InChI InChI=1S/C4H8O2S/c1-7-3-2-4(5)6/h2-3H2,1H3,(H,5,6)
Standard InChIKey CAOMCZAIALVUPA-UHFFFAOYSA-N
SMILES CSCCC(=O)O
Canonical SMILES CSCCC(=O)O
Physical Description Solid
Description 3-(methylthio)propionic acid is a thia fatty acid acid consisting of propionic acid with a methylthio substituent at the 3-position; an intermediate in mammalian methionine metabolism in vitro. The simplest known phytotoxin, it is a blight-inducing toxin produced by the cassava pathogen Xanthomonas campestris manihotis. It has a role as a phytotoxin. It derives from a propionic acid. It is a conjugate acid of a 3-(methylthio)propionate.
3-Methyl-thiopropionic acid, also known as 3-(methylsulfanyl)propanoate or 3-methylthiopropanoate, belongs to the class of organic compounds known as straight chain fatty acids. These are fatty acids with a straight aliphatic chain. 3-Methyl-thiopropionic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 3-Methyl-thiopropionic acid has been detected in multiple biofluids, such as feces and urine. Within the cell, 3-methyl-thiopropionic acid is primarily located in the cytoplasm and adiposome. 3-Methyl-thiopropionic acid participates in a number of enzymatic reactions. In particular, 3-methyl-thiopropionic acid can be biosynthesized from propionic acid. 3-Methyl-thiopropionic acid can also be converted into ethyl 3-methylthiopropionate and 3-(methylthio)propanoyl-CoA.
Synonyms 3-methylmercaptopropionate
3-methylthiopropionate
3-methylthiopropionate sodium salt
3-methylthiopropionic acid
Reference [1]. Steele RD, et al. Identification of 3-methylthiopropionic acid as an intermediate in mammalian methioninemetabolism in vitro. J Biol Chem. 1978 Nov 10;253(21):7844-50.[2]. Surette R, et al. Formation of 3-methylthioacrylic acid from methionine by Streptomyces lincolnensis. Isolation of a peroxidase. J Antibiot (Tokyo). 1976 Jun;29(6):646-52.[3]. Kim YC, et al. 3-methylthiopropanoic acid produced by Enterobacter intermedium 60-2G inhibits fungal growth and weed seedling development. J Antibiot (Tokyo). 2003 Feb;56(2):177-80.[4]. Nakamura Y, et al. 3-Methylthiopropionic acid ethyl ester, isolated from Katsura-uri (Japanese pickling melon, Cucumis melo var. conomon), enhanced differentiation in human colon cancer cells. J Agric Food Chem. 2008 May 14;56(9):2977-84.
PubChem Compound 563
Last Modified Nov 11 2021
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